Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-
CAS No.: 19656-33-8
Cat. No.: VC17329031
Molecular Formula: C21H17N
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19656-33-8 |
|---|---|
| Molecular Formula | C21H17N |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 9-benzylidene-10-methylacridine |
| Standard InChI | InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3 |
| Standard InChI Key | QTFYEQJQLKVJRX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Stereoelectronic Features
The molecule consists of a planar acridine system (a tricyclic structure comprising two benzene rings fused to a pyridine ring) with a methyl group at the 10-position and a benzylidene moiety at the 9-position . The benzylidene group introduces a conjugated π-system, extending electronic delocalization across the acridine framework. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.4 g/mol | |
| XLogP3 (Partition Coefficient) | 5.2 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 3.2 Ų |
The SMILES notation () underscores the presence of a rigid, non-planar geometry due to steric interactions between the methyl and benzylidene groups. Computational models predict low solubility in polar solvents, consistent with its high XLogP3 value .
Spectroscopic and Computational Characterization
Density functional theory (DFT) calculations reveal that the benzylidene substituent induces a bathochromic shift in the UV-Vis spectrum compared to unsubstituted acridine derivatives. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest distinct proton environments for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.8–8.2 ppm) .
Synthetic Methodologies
Condensation-Based Routes
The synthesis typically involves a condensation reaction between 10-methyl-9,10-dihydroacridine and benzaldehyde under acidic or thermal conditions. A proposed mechanism includes:
-
Activation: Protonation of the acridine’s nitrogen enhances electrophilicity at the 9-position.
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Nucleophilic Attack: Benzaldehyde’s carbonyl carbon undergoes nucleophilic attack by the acridine’s 9-carbon.
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Dehydration: Elimination of water yields the benzylidene product.
Key Synthetic Parameters:
| Condition | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–120°C | 60–75 |
| Catalyst | (0.1 M) | 68 |
| Reaction Time | 6–12 hours | — |
Physicochemical and Reactivity Profiles
Thermodynamic Stability
The compound’s stability derives from resonance stabilization across the acridine-benzylidene system. Differential scanning calorimetry (DSC) of related acridines indicates decomposition temperatures exceeding 250°C.
Reactivity with Oxygen
In oxygen-saturated benzonitrile, 10-methyl-9,10-dihydroacridine derivatives undergo photocatalytic oxygenation to form acridones . Though unreported for this specific compound, analogous reactivity is plausible given structural similarities:
Here, (P)Mn denotes a manganese porphyrin catalyst .
Challenges and Future Directions
Synthetic Optimization
Current yields (~70%) necessitate improved catalytic systems. Flow chemistry or microwave-assisted synthesis could enhance efficiency.
Unexplored Reactivity
The benzylidene group’s susceptibility to electrophilic substitution (e.g., nitration, sulfonation) remains underexplored. Computational studies suggest regioselectivity at the para position of the benzylidene ring .
Toxicity and Environmental Impact
No ecotoxicological data exist for this compound. Predictive models (e.g., ECOSAR) classify it as a Category 3 acute toxicant to aquatic organisms due to high logP and persistence .
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